(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one
Description
(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one is a chiral spirocyclic compound characterized by a six-membered azaspiro ring system fused with a three-membered ring. Its molecular formula is C₈H₁₃NO (monoisotopic mass: 139.09972 Da) . The compound features a stereogenic center at the 7th carbon (S-configuration), which influences its physicochemical and biological properties.
Key identifiers:
Properties
IUPAC Name |
(7S)-7-methyl-6-azaspiro[3.4]octan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-5-8(3-2-4-8)7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWIPEVIJJSOJY-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2(CCC2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a cyclizing agent under controlled conditions. For example, the precursor can be a linear or cyclic compound that undergoes intramolecular cyclization to form the spiro junction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Varying Heteroatoms
Spirocyclic compounds often differ in heteroatom placement, which alters reactivity and applications:
Analogs with Modified Substituents
Substituents like halides or alkyl groups modulate steric and electronic properties:
Key Insight : Bulky substituents (e.g., iodomethyl) increase molecular weight and steric hindrance, limiting bioavailability but enhancing utility in cross-coupling reactions .
Stereochemical Variants
The S-configuration in the target compound contrasts with R-forms in related structures:
Key Insight : Enantiomeric purity is critical in drug design, as the S-configuration may offer superior binding affinity in certain targets .
Functional Group Variations
Ketone vs. amine functional groups influence reactivity:
Key Insight : The ketone moiety in the target compound enables condensation reactions, whereas ester-containing analogs (e.g., 8-O-acetylshanzhiside) exhibit hydrolytic instability .
Biological Activity
(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of spirocyclic compounds, characterized by a spiro connection between two rings. Its molecular formula is with a molecular weight of approximately 139.23 g/mol. The compound's structure facilitates various interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with multiple biological pathways:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes involved in critical metabolic processes, which could lead to therapeutic effects in various diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially effective against certain bacterial strains.
Antimicrobial Properties
Recent research has highlighted the antimicrobial potential of this compound. In vitro studies have demonstrated its effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.50 μg/mL |
| Pseudomonas aeruginosa | 0.21 μg/mL |
These results suggest that the compound may serve as a lead in the development of new antimicrobial agents.
Cytotoxicity Studies
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 10 |
The IC50 values indicate that the compound possesses significant cytotoxicity, warranting further investigation into its potential as an anticancer agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the efficacy of this compound against multidrug-resistant strains showed promising results, particularly in inhibiting the growth of Pseudomonas aeruginosa in murine models of infection. The study concluded that the compound could be developed into a novel therapeutic agent for treating resistant infections. -
Case Study on Cancer Cell Lines :
In another study focusing on cancer treatment, this compound was tested against several cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
